Cas no 59204-76-1 (5,6,8,5',6',8'-Hexahydroxy-2-hydroxymethyl-2'-methyl-[9,9']bi[benzo[g]chromenyl]-4,4'-dion)

5,6,8,5',6',8'-Hexahydroxy-2-hydroxymethyl-2'-methyl-[9,9']bi[benzo[g]chromenyl]-4,4'-dion structure
59204-76-1 structure
Productnaam:5,6,8,5',6',8'-Hexahydroxy-2-hydroxymethyl-2'-methyl-[9,9']bi[benzo[g]chromenyl]-4,4'-dion
CAS-nummer:59204-76-1
MF:C28H18O11
MW:530.43592
CID:2017481
PubChem ID:135565443

5,6,8,5',6',8'-Hexahydroxy-2-hydroxymethyl-2'-methyl-[9,9']bi[benzo[g]chromenyl]-4,4'-dion Chemische en fysische eigenschappen

Naam en identificatie

    • 5,6,8,5',6',8'-Hexahydroxy-2-hydroxymethyl-2'-methyl-[9,9']bi[benzo[g]chromenyl]-4,4'-dion
    • 5,6,8,5',6',8'-hexahydroxy-2-hydroxymethyl-2'-methyl-[9,9']bi[benzo[g]chromenyl]-4,4'-dione
    • ustilaginoidin B
    • [aR,(-)]-5,5',6,6',8,8'-Hexahydroxy-2-hydroxymethyl-2'-methyl-9,9'-bi[4H-naphtho[2,3-b]pyran]-4,4'-dione
    • (9Ra)-5,5',6,6',8,8'-hexahydroxy-2-(hydroxymethyl)-2'-methyl-4H,4'H-[9,9'-bibenzo[g]chromene]-4,4'-dione
    • (9M)-5,5',6,6',8,8'-hexahydroxy-2-(hydroxymethyl)-2'-methyl-4H,4'H-[9,9'-binaphtho[2,3-b]pyran]-4,4'-dione
    • (9R,9'R)-5,5',6,6',8,8'-hexahydroxy-2-(hydroxymethyl)-2'-methyl-[9,9'-bi-4H-naphtho[2,3-b]pyran]-4,4'-dione
    • L9DD6C2Y9B
    • UNII-L9DD6C2Y9B
    • Ustilaginoidine B
    • CHEBI:194127
    • 5,6,8-Trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-(hydroxymethyl)-4-oxo-benzo(g)chromen-9-yl)benzo(g)chromen-4-one
    • Ustilaginoidin B, (R)-
    • 59204-76-1
    • (9,9'-Bi-4H-naphtho(2,3-b)pyran)-4,4'-dione, 5,5',6,6',8,8'-hexahydroxy-2-(hydroxymethyl)-2'-methyl-, (9R)-
    • 4,5,6-trihydroxy-2-methyl-9-(4,5,6-trihydroxy-2-(hydroxymethyl)-8-oxobenzo(g)chromen-9-yl)benzo(g)chromen-8-one
    • 4,5,6-trihydroxy-2-methyl-9-[4,5,6-trihydroxy-2-(hydroxymethyl)-8-oxobenzo[g]chromen-9-yl]benzo[g]chromen-8-one
    • Inchi: InChI=1S/C28H18O11/c1-9-2-13(30)25-19(38-9)4-11-21(15(32)6-17(34)23(11)27(25)36)22-12-5-20-26(14(31)3-10(8-29)39-20)28(37)24(12)18(35)7-16(22)33/h2-7,29-31,34-37H,8H2,1H3
    • InChI-sleutel: ZPDYKNYANXNDIE-UHFFFAOYSA-N
    • LACHT: CC1=CC(=C2C(=CC3=C(C(=O)C=C(C3=C2O)O)C4=C5C=C6C(=C(C=C(O6)CO)O)C(=C5C(=CC4=O)O)O)O1)O

Berekende eigenschappen

  • Exacte massa: 530.08491139g/mol
  • Monoisotopische massa: 530.08491139g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 2
  • Complexiteit: 1750
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.8
  • Topologisch pooloppervlak: 194Ų
Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd